5-(hydroxymethyl)-2-methoxy-4-nitrophenol

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization

Researchers screening for protein tyrosine phosphatase (PTP) inhibitors require reliable negative controls to rule out non-specific assay interference. This compound, with demonstrated lack of activity against PTP1B, TCPTP, SHP2, SHP1, and MEG2 (all IC50 > 10,000,000 nM), is the exact solution for validating high-throughput screening hits. • Confirmed inactivity against key PTPs ensures assay specificity. • The 5-hydroxymethyl group provides a synthetic handle for derivatization, supporting chromane synthesis. • Distinct TPSA (92.83 Ų) and LogP (0.80) profile versus simpler nitrophenols aids drug-likeness modeling. Sourced for consistent quality and reliable global supply.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
CAS No. 187673-19-4
Cat. No. B1653644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(hydroxymethyl)-2-methoxy-4-nitrophenol
CAS187673-19-4
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])CO)O
InChIInChI=1S/C8H9NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-3,10-11H,4H2,1H3
InChIKeyBREHZRPAACNKTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Overview


5-(Hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4) is a benzenemethanol derivative with the molecular formula C8H9NO5 and a molecular weight of 199.16 g/mol . Its structure features a phenolic hydroxyl group at position 1, a methoxy group (-OCH3) at position 2, a nitro group (-NO2) at position 4, and a hydroxymethyl group (-CH2OH) at position 5 . This specific arrangement of electron-donating and electron-withdrawing groups distinguishes it from simpler nitrophenols and provides a unique handle for further chemical derivatization .

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol: Why Substitution Fails


The specific substitution pattern of 5-(hydroxymethyl)-2-methoxy-4-nitrophenol creates a distinct physicochemical and biological profile compared to its closest analogs, such as 2-methoxy-4-nitrophenol (CAS 3251-56-7) and 4-nitrophenol (CAS 100-02-7). The presence of the 5-hydroxymethyl group introduces an additional hydrogen bond donor and acceptor, significantly altering the molecule's polarity, topological polar surface area (TPSA), and metabolic fate . These differences render simple in-class substitution scientifically invalid for applications requiring precise molecular recognition, specific synthetic outcomes, or controlled physicochemical properties [1].

5-(Hydroxymethyl)-2-methoxy-4-nitrophenol Differentiation


Enhanced Solubility via Increased TPSA

The target compound exhibits a significantly higher topological polar surface area (TPSA) compared to its direct analog, 2-methoxy-4-nitrophenol, due to the additional hydroxymethyl group . This difference is expected to enhance aqueous solubility, which can be critical for formulation and biological assay performance [1].

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization

Improved Molecular Recognition via H-Bonding

The presence of the 5-hydroxymethyl group provides the target compound with two hydrogen bond donors and five hydrogen bond acceptors, compared to one donor and four acceptors for 2-methoxy-4-nitrophenol [1]. This increased capacity for non-covalent interactions can strengthen binding affinity or alter selectivity in biological targets [1].

Chemical Biology Structure-Activity Relationship Molecular Interactions

PTP Inhibition Profile as Negative Control

In vitro enzyme inhibition assays demonstrate that 5-(hydroxymethyl)-2-methoxy-4-nitrophenol exhibits negligible inhibitory activity against a panel of human protein tyrosine phosphatases (PTPs), including PTP1B, TCPTP, SHP2, SHP1, and MEG2, with IC50 values consistently >10,000,000 nM [1]. This profile is distinct from other nitrophenol derivatives that may act as substrates or inhibitors for these enzymes, making it a valuable negative control compound in biochemical screening [1].

Enzyme Inhibition Tyrosine Phosphatase Assay Development

Synthetic Utility as Chromane Intermediate

The hydroxymethyl group at position 5 provides a distinct synthetic handle not present in 2-methoxy-4-nitrophenol, enabling its use as an intermediate in the synthesis of complex heterocycles [1]. Specifically, regioisomeric analogs like 2-hydroxymethyl-4-nitrophenol are key intermediates in patented routes for amino-substituted chromanes, a class of compounds with therapeutic potential [1]. This highlights the strategic value of the 5-hydroxymethyl group for constructing more complex molecular architectures.

Organic Synthesis Medicinal Chemistry Patent Intermediates

Recommended Applications of 5-(Hydroxymethyl)-2-methoxy-4-nitrophenol


Negative Control for PTP Screening

Given its demonstrated lack of inhibitory activity against PTP1B, TCPTP, SHP2, SHP1, and MEG2 (all IC50 > 10,000,000 nM) [1], this compound is an ideal negative control for high-throughput screens designed to identify novel PTP inhibitors. Its use ensures that observed enzyme inhibition is due to the test compound and not a result of non-specific assay interference.

Building Block for Chromane Derivatives

The 5-hydroxymethyl group serves as a valuable synthetic handle, as demonstrated by the use of its regioisomer in the patented synthesis of amino-substituted chromanes [2]. Researchers can utilize this compound to synthesize novel chromane derivatives, explore structure-activity relationships, and develop potential therapeutic agents.

Solubility and Permeability Reference Compound

With a computed TPSA of 92.83 Ų and a LogP of 0.8013 , this compound serves as a useful reference for studying the impact of a hydroxymethyl group on the aqueous solubility and membrane permeability of nitrophenol derivatives. Its distinct profile compared to 2-methoxy-4-nitrophenol (TPSA 75.3 Ų, LogP 1.5) [3] makes it valuable for building predictive models for drug-like properties.

Affinity Probe and Photoaffinity Label Scaffold

The presence of both a nitro group and a benzylic alcohol (hydroxymethyl) is a characteristic feature of nitrobenzyl alcohol derivatives, a class known for its photoreactivity [4]. While direct data for this specific compound is limited, the structural motif suggests potential for developing photoaffinity labels for studying protein interactions, offering a route distinct from simpler nitrophenol analogs.

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